The Definitive Guide to (S,R,S)-AHPC-Me-C10-NH2 in PROTAC Technology: Mechanism, Data, and Protocols
The Definitive Guide to (S,R,S)-AHPC-Me-C10-NH2 in PROTAC Technology: Mechanism, Data, and Protocols
For Immediate Release
This technical guide provides an in-depth analysis of the (S,R,S)-AHPC-Me-C10-NH2 moiety, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). Tailored for researchers, scientists, and drug development professionals, this document elucidates the mechanism of action, presents key quantitative data, and offers detailed experimental protocols for PROTACs utilizing this advanced E3 ligase ligand.
(S,R,S)-AHPC-Me-C10-NH2 is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a 10-carbon alkyl linker terminating in an amine group.[1] This configuration allows for its conjugation to a target protein ligand, forming a heterobifunctional PROTAC. The primary function of the (S,R,S)-AHPC-Me-C10-NH2 component is to recruit the VHL E3 ligase to a target protein, thereby inducing its ubiquitination and subsequent degradation by the proteasome.
Core Mechanism of Action
The fundamental mechanism of action for a PROTAC incorporating (S,R,S)-AHPC-Me-C10-NH2 involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the VHL E3 ligase. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: General Mechanism of Action for a PROTAC Utilizing (S,R,S)-AHPC-Me-C10-NH2.
Applications in Targeted Protein Degradation
The (S,R,S)-AHPC-Me-C10-NH2 linker has been instrumental in the development of potent and selective PROTACs against a range of high-value therapeutic targets. Below, we detail the characteristics of three prominent examples: MS432, ARV-771, and GMB-475.
MS432: A MEK1/2 Degrader
MS432 is a first-in-class PROTAC that targets the mitogen-activated protein kinase kinases 1 and 2 (MEK1/2) for degradation.[2][3][4] It incorporates a derivative of (S,R,S)-AHPC-Me-C10-NH2 to recruit the VHL E3 ligase.
Quantitative Data for MS432
| Parameter | Cell Line | MEK1 | MEK2 | Reference |
| DC₅₀ (nM) | HT29 | 31 | 17 | [2] |
| DC₅₀ (nM) | COLO 205 | 18 ± 7 | 11 ± 2 | [4] |
| DC₅₀ (nM) | UACC 257 | 56 ± 25 | 27 ± 19 | [4] |
| GI₅₀ (nM) | HT29 | 30-200 | 30-200 | [4] |
| GI₅₀ (nM) | SK-MEL-28 | 30-200 | 30-200 | [4] |
| GI₅₀ (nM) | COLO 205 | 30-200 | 30-200 | [4] |
| GI₅₀ (nM) | UACC 257 | 30-200 | 30-200 | [4] |
MEK1/2 Signaling Pathway
MEK1 and MEK2 are central components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in cancer. Degradation of MEK1/2 by MS432 leads to the inhibition of this pathway.
Caption: Simplified RAS-RAF-MEK-ERK Signaling Pathway and the point of intervention for MS432.
ARV-771: A BET Degrader
ARV-771 is a potent PROTAC that degrades Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, and BRD4). It utilizes an (S,R,S)-AHPC-Me based VHL ligand for E3 ligase recruitment.[5]
Quantitative Data for ARV-771
| Parameter | Target | Value (nM) | Reference |
| Kd | BRD2(1) | 34 | [5] |
| Kd | BRD2(2) | 4.7 | [5] |
| Kd | BRD3(1) | 8.3 | [5] |
| Kd | BRD3(2) | 7.6 | [5] |
| Kd | BRD4(1) | 9.6 | [5] |
| Kd | BRD4(2) | 7.6 | [5] |
| DC₅₀ | BET Proteins | < 1 | [5] |
BET Protein Signaling Pathway
BET proteins are epigenetic readers that play a crucial role in regulating the transcription of genes involved in cell proliferation and cancer, such as c-MYC. Their degradation by ARV-771 leads to the downregulation of these oncogenic drivers.
Caption: Role of BET Proteins in Gene Transcription and the inhibitory action of ARV-771.
GMB-475: A BCR-ABL1 Degrader
GMB-475 is a PROTAC designed to degrade the BCR-ABL1 fusion protein, a hallmark of chronic myeloid leukemia (CML). It employs a VHL ligand for E3 ligase engagement.[6]
Quantitative Data for GMB-475
| Parameter | Cell Line | Value | Reference |
| DC₅₀ | K562 (BCR-ABL1) | 340 nM | [6] |
| Dₘₐₓ | K562 (BCR-ABL1) | 95% | [6] |
| IC₅₀ | K562 | ~1 µM | [6] |
| IC₅₀ | Ba/F3 (BCR-ABL1) | ~1 µM | [6] |
BCR-ABL1 Signaling Pathway
The constitutively active BCR-ABL1 tyrosine kinase drives CML by activating multiple downstream signaling pathways, including the JAK-STAT and RAS-MAPK pathways, leading to uncontrolled cell proliferation and survival. GMB-475-mediated degradation of BCR-ABL1 abrogates these oncogenic signals.
Caption: Key Signaling Pathways Activated by BCR-ABL1 and the therapeutic intervention by GMB-475.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount in PROTAC research. The following sections provide methodologies for assessing PROTAC-mediated protein degradation.
Western Blotting for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.[7][8][9]
Experimental Workflow
Caption: Experimental Workflow for Western Blot Analysis of PROTAC Efficacy.
Materials:
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Cell culture reagents
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PROTAC compound and vehicle control (e.g., DMSO)
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Ice-cold Phosphate-Buffered Saline (PBS)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
-
Laemmli sample buffer
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SDS-PAGE gels
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Electrophoresis and transfer apparatus
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
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Imaging system
Procedure:
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Cell Seeding and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC or vehicle control for the desired time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
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After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
In-Cell Western (ICW) Assay
The In-Cell Western is a plate-based immunofluorescence assay that offers higher throughput for quantifying protein levels compared to traditional Western blotting.[10][11][12][13]
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 96-well or 384-well plates and culture until confluent.
-
Treat cells with the PROTAC as described for the Western blot protocol.
-
-
Fixation and Permeabilization:
-
Fix the cells with a formaldehyde (B43269) solution.
-
Permeabilize the cells with a buffer containing a mild detergent (e.g., Triton X-100).
-
-
Blocking and Antibody Incubation:
-
Block the wells with a suitable blocking buffer.
-
Incubate with the primary antibody against the target protein.
-
For normalization, a second primary antibody against a housekeeping protein (e.g., tubulin) from a different host species can be used simultaneously.
-
-
Secondary Antibody Incubation and Detection:
-
Wash the wells and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., DyLight 680 and DyLight 800).
-
Wash the wells to remove unbound secondary antibodies.
-
Scan the plate using a near-infrared imaging system.
-
-
Data Analysis:
-
Quantify the fluorescence intensity for both the target protein and the normalization control.
-
Calculate the normalized protein levels for each treatment condition.
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Conclusion
(S,R,S)-AHPC-Me-C10-NH2 is a versatile and effective VHL E3 ligase ligand that has enabled the development of potent PROTACs against a variety of challenging disease targets. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation, facilitating the design and evaluation of novel therapeutics. The continued application of this and similar chemical tools holds immense promise for the future of drug discovery.
References
- 1. (S,R,S)-AHPC-Me-C10-NH2, 2376139-52-3 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-Mediated Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 13. biomol.com [biomol.com]
